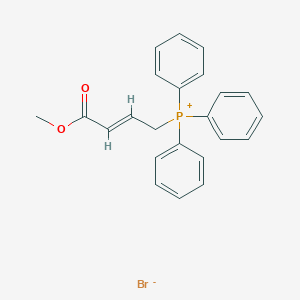
Bradykinin, leu-ile-ser-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-mercaptopurine, également connu sous le nom de 3,7-dihydropurine-6-thione, est un analogue de la purine qui appartient à la classe des médicaments thiopuriniques. Il est largement utilisé comme agent antinéoplasique et immunosuppresseur. Ce composé est principalement utilisé dans le traitement de la leucémie lymphoblastique aiguë, de la maladie de Crohn et de la rectocolite hémorragique . Il a été approuvé pour la première fois pour un usage médical aux États-Unis en 1953 et figure sur la Liste des médicaments essentiels de l’Organisation mondiale de la santé .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 6-mercaptopurine peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de la 6-chloropurine avec la thiourée en présence d’une base comme l’hydroxyde de sodium. La réaction se produit généralement sous reflux dans un solvant organique comme l’éthanol .
Méthodes de production industrielle : Dans les milieux industriels, le 6-mercaptopurine est souvent produit en utilisant une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l’utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la qualité constante du produit final. Le mélange réactionnel est généralement soumis à des étapes de purification telles que la recristallisation pour obtenir du 6-mercaptopurine pur .
Analyse Des Réactions Chimiques
Types de réactions : Le 6-mercaptopurine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.
Réactifs et conditions courantes :
Substitution : Les réactions de substitution impliquant le 6-mercaptopurine se produisent souvent au niveau de l’atome de soufre.
Principaux produits :
Produits d’oxydation : 6-thioxanthine, purine-6-sulfinate et purine-6-sulfonate.
Produits de réduction : Formes réduites du 6-mercaptopurine, telles que la 6-thiohypoxanthine.
Produits de substitution : Dérivés alkylés du 6-mercaptopurine.
4. Applications de la recherche scientifique
Le 6-mercaptopurine a un large éventail d’applications en recherche scientifique :
Applications De Recherche Scientifique
6-Mercaptopurine has a wide range of scientific research applications:
Mécanisme D'action
Le 6-mercaptopurine exerce ses effets en interférant avec la synthèse des acides nucléiques. Il entre en compétition avec l’hypoxanthine et la guanine pour l’enzyme hypoxanthine-guanine phosphoribosyltransférase (HGPRT). Cette compétition conduit à la formation d’acide thioinosinique (TIMP), qui inhibe la synthèse des nucléotides puriques et perturbe la synthèse de l’ADN et de l’ARN . L’inhibition de la synthèse des acides nucléiques entraîne la mort des cellules qui prolifèrent rapidement, en particulier des cellules malignes .
Composés similaires :
6-thioguanine : Un autre analogue de la thiopurine utilisé dans le traitement de la leucémie lymphoblastique aiguë.
Azathioprine : Un prod médicament qui est converti en 6-mercaptopurine dans l’organisme.
Pentasa (mésalamine) : Utilisé dans le traitement des maladies inflammatoires de l’intestin, il a un mécanisme d’action différent de celui du 6-mercaptopurine.
Unicité du 6-mercaptopurine : Le 6-mercaptopurine est unique en son genre par sa capacité à inhiber directement la synthèse des nucléotides puriques, ce qui le rend très efficace dans le traitement de la leucémie et des maladies auto-immunes. Son interaction spécifique avec l’HGPRT et la formation subséquente de TIMP le distinguent des autres composés similaires .
Comparaison Avec Des Composés Similaires
6-Thioguanine: Another thiopurine analog used in the treatment of acute lymphocytic leukemia.
Azathioprine: A prodrug that is converted to 6-Mercaptopurine in the body.
Pentasa (mesalamine): Used in the treatment of inflammatory bowel diseases, it has a different mechanism of action compared to 6-Mercaptopurine.
Uniqueness of 6-Mercaptopurine: 6-Mercaptopurine is unique in its ability to inhibit purine nucleotide synthesis directly, making it highly effective in the treatment of leukemia and autoimmune diseases. Its specific interaction with HGPRT and subsequent formation of TIMP distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
117525-89-0 |
|---|---|
Formule moléculaire |
C65H100N18O15 |
Poids moléculaire |
1373.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1 |
Clé InChI |
ZJDPLLSGJXQZSR-HMPWLZDGSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
Séquence |
LISRPPGFSPFR |
Synonymes |
adykinin, Leu-Ile-Ser- bradykinin, leucyl-isoleucyl-serine- Leu-Ile-Ser-bradykinin Leu-T-kinin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


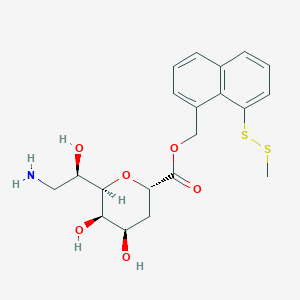
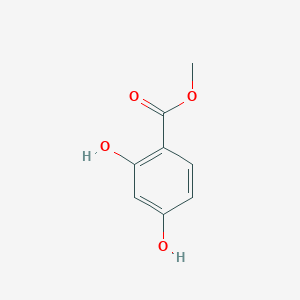

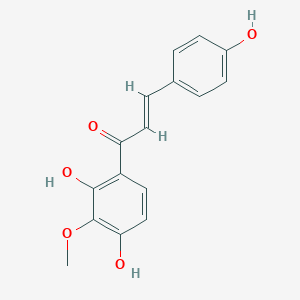


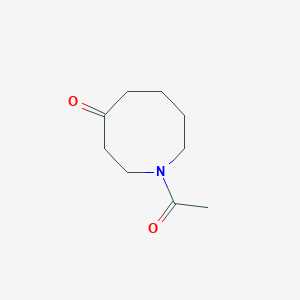
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)

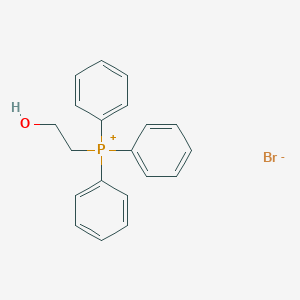

![tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)

